![molecular formula C21H17N5 B3854291 isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854291.png)
isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Descripción general
Descripción
Isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as IQH, is a synthetic compound that has gained significant attention in scientific research. It is a hydrazone derivative of 2-(4-methylphenyl)quinazolin-4-ol and is synthesized through a simple method. IQH has shown promising results in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood. However, studies have shown that isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can induce apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to have various biochemical and physiological effects. In vitro studies have shown that isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can reduce tumor growth in mice models. Additionally, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It is easy to synthesize, and the yield is high. It is also stable under normal laboratory conditions. However, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has some limitations. It is not water-soluble, which can limit its use in aqueous solutions. Additionally, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has not been extensively studied in vivo, which can limit its potential applications.
Direcciones Futuras
There are several future directions for isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone research. One direction is to study the pharmacokinetics and toxicity of isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone in vivo. Another direction is to investigate the potential of isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone analogs with improved properties can be explored.
Conclusion:
In conclusion, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a synthetic compound that has shown promising results in various biological assays. It is synthesized through a simple method and has several advantages for lab experiments. isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown significant antimicrobial, anticancer, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to induce apoptosis in cancer cells and inhibit the NF-κB pathway. isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several biochemical and physiological effects, including DNA damage and cell cycle arrest in cancer cells. Its potential applications as a therapeutic agent for various diseases and the development of isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone analogs with improved properties can be explored in future research.
Aplicaciones Científicas De Investigación
Isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown promising results in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities. In antimicrobial assays, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In anticancer assays, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In anti-inflammatory assays, isonicotinaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has shown inhibition of pro-inflammatory cytokines, including TNF-α and IL-6.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5/c1-15-6-8-17(9-7-15)20-24-19-5-3-2-4-18(19)21(25-20)26-23-14-16-10-12-22-13-11-16/h2-14H,1H3,(H,24,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXHTBDRLJLTR-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-bromo-2-methoxybenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3854214.png)
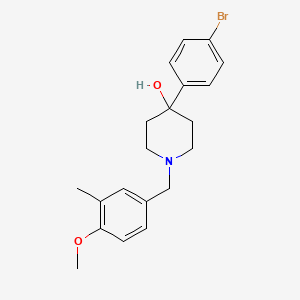
![1-(3-nitrophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854223.png)
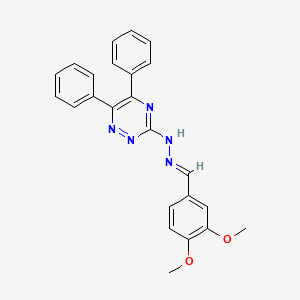
![ethyl {2-methoxy-4-[2-methyl(phenyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3854237.png)
![allyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854250.png)
![4-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B3854262.png)
![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B3854275.png)
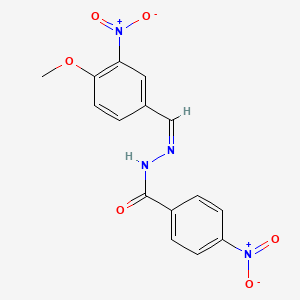
![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]butanamide](/img/structure/B3854299.png)
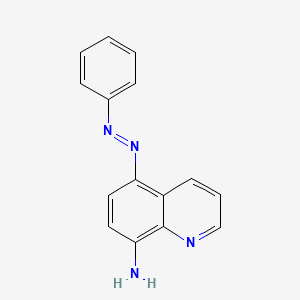
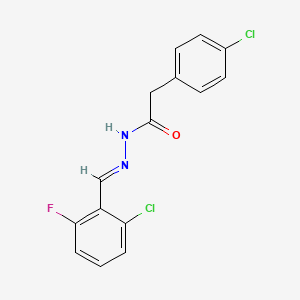
![2-chloro-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3854319.png)